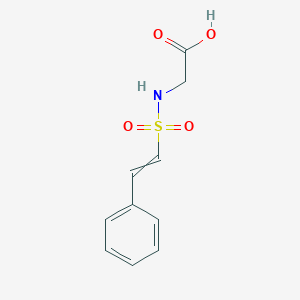
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylpiperidine and a pyrrolidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with pyrrolidine under basic conditions.
Introduction of Methylpiperidine: The final step involves the alkylation of the pyridine ring with 1-methylpiperidine, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: H2/Pd-C, NaBH4 (sodium borohydride)
Substitution: NaH, KOtBu, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated derivatives.
科学的研究の応用
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.
類似化合物との比較
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.
2-(Pyrrolidin-1-yl)pyridine: Lacks the methylpiperidine group, which could influence its pharmacokinetic properties.
Uniqueness
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methylpiperidine and pyrrolidine groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its binding affinity to certain biological targets or improve its stability under various conditions.
特性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
3-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-8-14(17)13-7-6-9-16-15(13)18-11-4-5-12-18/h6-7,9,14H,2-5,8,10-12H2,1H3 |
InChIキー |
XLMQBMGCEIANSQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)


![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)









